molecular formula C16H19N5O4 B2924393 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide CAS No. 1235097-99-0

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide

Cat. No.: B2924393
CAS No.: 1235097-99-0
M. Wt: 345.359
InChI Key: RRSHDQMDAJDWCN-UHFFFAOYSA-N
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Description

The compound 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide is an intricate organic molecule. This compound features a purine base fused with a furan-containing acetamide moiety, positioning it as a molecule of interest for various research applications.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-10(7-11-5-4-6-25-11)18-12(22)8-21-9-17-14-13(21)15(23)20(3)16(24)19(14)2/h4-6,9-10H,7-8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSHDQMDAJDWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide typically begins with the preparation of the purine derivative. A standard method includes the alkylation of the purine nucleus with an appropriate haloacetamide. The furan-based side chain is introduced through a subsequent acylation reaction under mild conditions, ensuring the stability of the furan ring.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as solvent choice, temperature control, and purification techniques like recrystallization or column chromatography is crucial to maximize yield and purity. The use of automated synthesis reactors might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions including oxidation, reduction, and nucleophilic substitutions.

Common Reagents and Conditions:
  • Oxidation: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Typically achieved with reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Involves reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed: Depending on the reaction, major products can range from oxidized derivatives of the furan ring to fully substituted purine analogs. These transformations can be leveraged to tailor the compound's properties for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a precursor in the synthesis of more complex molecules, offering a functional group-rich scaffold for various modifications.

Biology: In biological research, it is studied for its potential interactions with enzymes and nucleic acids, making it a valuable tool in molecular biology and biochemistry.

Medicine: Medically, it is explored for its potential therapeutic effects, especially in targeting specific biochemical pathways involved in diseases such as cancer or neurodegenerative disorders.

Industry: Industrially, its unique structure makes it suitable for developing novel materials with specific physical or chemical properties, such as catalytic activity or conductivity.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. The purine base enables it to mimic nucleotide interactions, while the furan moiety contributes to its binding affinity and specificity. These interactions can modulate biochemical pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds:
  • 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide: Lacks the furan-based side chain, thus differing in reactivity and application potential.

  • N-(1-(furan-2-yl)propan-2-yl)acetamide: Absence of the purine base reduces its utility in biological systems.

  • 2-(1,3-dimethyl-1,3,8-trioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide: An additional oxo group alters its chemical properties and reactivity.

Uniqueness: The unique combination of a purine base with a furan-containing acetamide side chain in 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1-(furan-2-yl)propan-2-yl)acetamide sets it apart from other compounds. This structure endows it with specific chemical reactivity and biological activity, enhancing its suitability for diverse research applications.

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